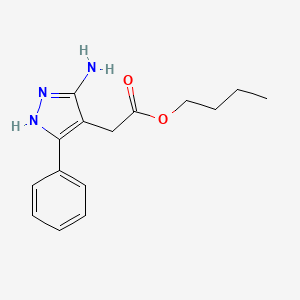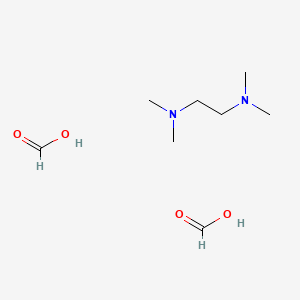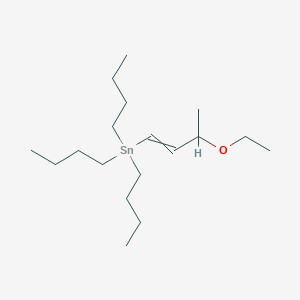![molecular formula C13H10N2O4S B14276216 1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione CAS No. 138163-30-1](/img/structure/B14276216.png)
1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research
準備方法
The synthesis of 1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Nitro Group: Nitration of the isoindole core is achieved using a nitrating agent such as nitric acid or a nitrating mixture.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiolating agent.
Cyclization and Final Modifications: The final structure is achieved through cyclization reactions and any necessary modifications to introduce the desired functional groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.
科学的研究の応用
1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
類似化合物との比較
1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione can be compared with other isoindole derivatives, such as:
Phthalimide: Known for its use in the synthesis of thalidomide and other pharmaceuticals.
Isoindoline: A reduced form of isoindole with different chemical properties and applications.
Indole: A structurally related compound with a wide range of biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological and chemical properties, making it a valuable compound for research and development.
特性
CAS番号 |
138163-30-1 |
|---|---|
分子式 |
C13H10N2O4S |
分子量 |
290.30 g/mol |
IUPAC名 |
1-methylsulfanyl-8-nitro-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione |
InChI |
InChI=1S/C13H10N2O4S/c1-20-12-10(16)4-5-14-11(12)8-3-2-7(15(18)19)6-9(8)13(14)17/h2-3,6H,4-5H2,1H3 |
InChIキー |
OHDZJDXRRLOZEV-UHFFFAOYSA-N |
正規SMILES |
CSC1=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



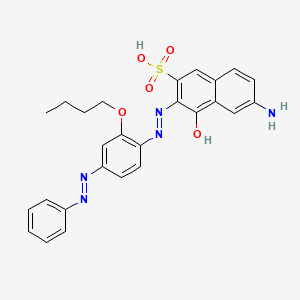
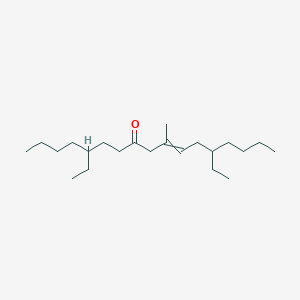
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)

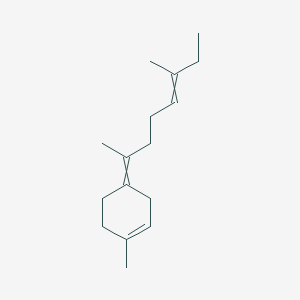
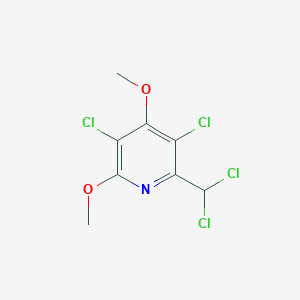
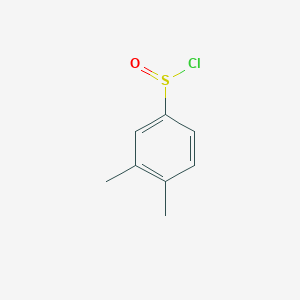
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
